molecular formula C7H10N2OS B13988056 N,2,4-Trimethylthiazole-5-carboxamide

N,2,4-Trimethylthiazole-5-carboxamide

Cat. No.: B13988056
M. Wt: 170.23 g/mol
InChI Key: NGOZVAMPWSNGOK-UHFFFAOYSA-N
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Description

N,2,4-Trimethylthiazole-5-carboxamide (CAS: 21709-40-0) is a thiazole-based carboxamide derivative with a molecular formula of C₇H₁₁N₃OS and a molecular weight of 185.25 g/mol . The compound features methyl substituents at the 2nd and 4th positions of the thiazole ring and an N-methylated carboxamide group at position 3. Its relatively simple structure distinguishes it from more complex analogs with aromatic or heteroaromatic substituents.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N,2,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H10N2OS/c1-4-6(7(10)8-3)11-5(2)9-4/h1-3H3,(H,8,10)

InChI Key

NGOZVAMPWSNGOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-Trimethylthiazole-5-carboxamide typically involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of dehydrating agents like phosphorus pentoxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N,2,4-Trimethylthiazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .

Scientific Research Applications

N,2,4-Trimethylthiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,2,4-Trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxamide Derivatives

Structural and Substituent Variations

Key structural differences among thiazole carboxamides arise from substituents on the thiazole ring and the carboxamide moiety. Below is a comparative analysis:

Table 1: Substituent Profiles and Physicochemical Properties
Compound Name (CAS/Reference) Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Features
N,2,4-Trimethylthiazole-5-carboxamide (21709-40-0) 2-Me, 4-Me, N-Me 185.25 Compact structure; high lipophilicity due to methyl groups.
4-Methyl-2-phenylthiazole-5-carbohydrazide 2-Ph, 4-Me ~283.34 (estimated) Phenyl group enhances π-π interactions; potent anticancer activity (IC₅₀ = 1.61–1.98 µg/mL in HepG-2).
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (2147485-13-8) 4-Ph, 5-Me, thiophene substituent ~367.36 (estimated) Trifluoromethyl group improves antibacterial potency and metabolic stability.
2-(6-Chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 2-Cl, 6-Me (pyrimidine) ~394.28 Chlorine substituents enhance electronic density; used in Dasatinib synthesis.
5-Thiazolecarboxamide, N-[(2-methoxyphenyl)methyl]-4-methyl-2-[(phenylmethyl)amino] (1219585-22-4) 2-BnNH, 4-Me, N-(methoxybenzyl) 367.46 Bulky substituents improve target affinity but reduce synthetic accessibility.

Metabolic Stability

  • N-Demethylation : highlights that N-methylated carboxamides (e.g., imidazole carboxamides) undergo hepatic microsomal demethylation, generating formaldehyde and primary amines .

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